Superior M4 Subtype Selectivity vs. PCS1055 and Pan-Antagonists
PD 102807 demonstrates superior selectivity for the M4 receptor subtype over M1, M2, and M5 compared to the M4 antagonist PCS1055 and the pan-antagonist atropine [1]. In a head-to-head radioligand binding study, PCS1055 exhibited greater inhibition of Oxo-M activity at M4 versus M1 (255-fold), M2 (69-fold), and M5 (>1000-fold), while PD 102807 showed a selectivity profile of 72-fold (M1), 38-fold (M2), 10-fold (M3), and 82-fold (M5) over the M4 receptor [2].
| Evidence Dimension | Selectivity Fold (M4 vs. M1/M2/M3/M5) in GTP-γ-S Binding Assay |
|---|---|
| Target Compound Data | PD 102807: 72-fold (M1), 38-fold (M2), 10-fold (M3), 82-fold (M5) more selective for M4 |
| Comparator Or Baseline | PCS1055: 255-fold (M1), 69.1-fold (M2), 342-fold (M3), >1000-fold (M5) more selective for M4; Atropine: non-selective |
| Quantified Difference | PCS1055 shows higher selectivity vs. M3 and M5; PD 102807 shows lower selectivity vs. M1 and M2 but remains highly M4-preferring |
| Conditions | GTP-γ-[35S] binding assay measuring functional receptor activation (Oxo-M inhibition) |
Why This Matters
This head-to-head comparison allows researchers to choose between M4 antagonists with different selectivity windows, crucial for dissecting M4-specific roles in complex systems.
- [1] Croy, C. H., et al. (2016). Characterization of PCS1055, a novel muscarinic M4 receptor antagonist. European Journal of Pharmacology, 782, 70-76. View Source
- [2] Bohme, T. M., et al. (2002). Synthesis and pharmacology of benzoxazines as highly selective antagonists at M4 muscarinic receptors. Journal of Medicinal Chemistry, 45(14), 3094-3102. View Source
